molecular formula C7H14N6 B2483627 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 40917-13-3

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2483627
CAS No.: 40917-13-3
M. Wt: 182.231
InChI Key: QDGBLOXMCOPNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an aminoethyl group and two dimethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with N,N-dimethyl-1,2-ethanediamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    6-(2-aminoethyl)-3,5-diamino-1,2,4-triazine: Similar structure but lacks the dimethyl groups.

    6-(2-aminoethyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine: Similar structure with ethyl groups instead of dimethyl groups.

    6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure with different substituents on the triazine ring

Uniqueness

The presence of the dimethylamino groups in this compound imparts unique chemical properties, such as increased basicity and nucleophilicity. These properties enhance its reactivity in various chemical reactions and make it a valuable intermediate in organic synthesis. Additionally, its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Properties

IUPAC Name

6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBLOXMCOPNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.